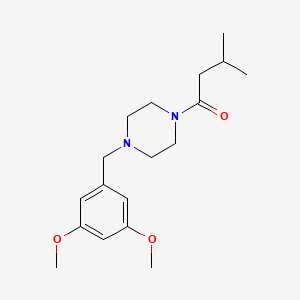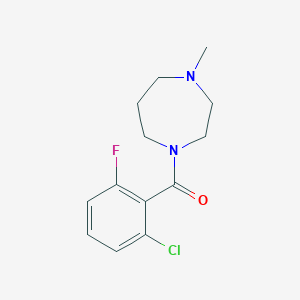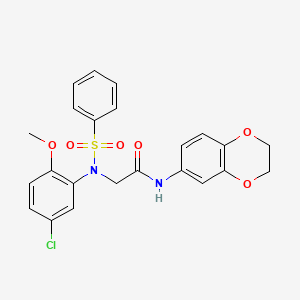
3-(4-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone
説明
3-(4-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone is a synthetic compound with potential pharmaceutical applications. It is commonly referred to as CMY-1 and has been the subject of extensive scientific research.
科学的研究の応用
CMY-1 has been the subject of extensive scientific research due to its potential pharmaceutical applications. It has been shown to possess antimicrobial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). CMY-1 has also been shown to have antifungal activity against Candida albicans and Cryptococcus neoformans.
作用機序
The mechanism of action of CMY-1 is not fully understood. However, it is believed to inhibit bacterial and fungal growth by interfering with cell wall synthesis. CMY-1 has also been shown to disrupt bacterial biofilm formation, which is a major factor in antibiotic resistance.
Biochemical and Physiological Effects
CMY-1 has been shown to have low toxicity in vitro and in vivo. It does not affect cell viability or cause significant changes in cellular morphology. However, further research is needed to fully understand the biochemical and physiological effects of CMY-1.
実験室実験の利点と制限
CMY-1 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, CMY-1 has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to optimize its antimicrobial activity.
将来の方向性
There are several future directions for research on CMY-1. One area of research could focus on optimizing its antimicrobial activity by modifying its chemical structure. Another area of research could focus on understanding its mechanism of action and identifying potential targets for drug development. Additionally, CMY-1 could be tested in animal models to assess its efficacy and toxicity in vivo. Overall, CMY-1 has the potential to be a valuable tool for the development of new antibiotics and antifungal agents.
特性
IUPAC Name |
(5Z)-3-(4-chlorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-22-15-5-3-2-4-11(15)10-14-16(21)20(17(23)19-14)13-8-6-12(18)7-9-13/h2-10H,1H3,(H,19,23)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWURQYNLEOOBFG-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(4-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxoimidazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-pyridinylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4676077.png)
![N-[4-(difluoromethoxy)-2-methylphenyl]-2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4676085.png)

![3-[(dimethylamino)sulfonyl]-4-methoxy-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4676109.png)
![2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine)](/img/structure/B4676121.png)
![methyl 4-[(3-methylbenzyl)oxy]benzoate](/img/structure/B4676128.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]azepane](/img/structure/B4676152.png)
![4-(4-{[4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B4676161.png)

![N-butyl-2-methoxy-N-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B4676175.png)

![N-(4-chlorophenyl)-N'-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4676188.png)
![N'-{2-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B4676194.png)